molecular formula C14H20ClNO B2846318 3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride CAS No. 2416231-44-0

3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride

Cat. No.: B2846318
CAS No.: 2416231-44-0
M. Wt: 253.77
InChI Key: SQXONHLYWJEGMY-UHFFFAOYSA-N
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Description

3-Phenylmethoxyspiro[33]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C14H20ClNO It is a spiro compound, characterized by a unique three-dimensional structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the phenylmethoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride: This compound has a similar spirocyclic structure but lacks the phenylmethoxy group.

    3-Phenylmethoxyspiro[3.3]heptan-2-amine: This compound is similar but does not have the hydrochloride salt form.

Uniqueness

3-Phenylmethoxyspiro[33]heptan-2-amine;hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

3-phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c15-12-9-14(7-4-8-14)13(12)16-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTAKQSNLXXUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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